4-Amino-2-(trifluoromethoxy)benzonitrile
Overview
Description
4-Amino-2-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 609783-06-4 . It has a molecular weight of 202.14 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene via bromination, Grignard reaction, cyanidation, and amination in an overall yield of 49.2% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 .Chemical Reactions Analysis
4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.14 .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Bicalutamide: 4-Amino-2-(trifluoromethyl)benzonitrile serves as an intermediate in synthesizing bicalutamide, a medication used in cancer treatment. The synthesis involves bromination, Grignard reaction, cyanidation, and amination, yielding a 49.2% overall yield. This process is noted for its environmentally friendly approach (Zhang Tong-bin, 2012).
- Polymer Solar Cells Enhancement: In polymer solar cells, the addition of a perfluorinated compound like 4-amino-2-(trifluoromethyl)benzonitrile (ATMB) leads to increased power conversion efficiency. This efficiency improvement is attributed to the ordering of P3HT chains and enhanced hole mobility, as demonstrated by UV-visible absorption spectra, X-ray measurements, and carrier mobility studies (Jeong et al., 2011).
- High Voltage Lithium Ion Battery Additive: 4-(Trifluoromethyl)-benzonitrile (4-TB) is a novel electrolyte additive for high voltage lithium-ion batteries, particularly for the LiNi 0.5 Mn 1.5 O 4 cathode. It significantly improves cyclic stability and capacity retention, forming a protective film on the cathode that prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution (Huang et al., 2014).
Molecular and Photophysical Studies
- Intracellular Charge Transfer: The compound has been studied for its dual fluorescence in 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), which is attributed to intramolecular charge transfer (ICT). Advanced analytical methods like coupled-cluster singles-and-doubles method CC2 and accurate basis sets have been applied to understand this phenomenon (Köhn & Hättig, 2004).
Pharmaceutical Synthesis
- Synthesis of MDV3100: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, synthesized from 4-amino-2-(trifluoromethyl)benzonitrile, is an intermediate in producing MDV3100, an androgen receptor antagonist. This synthesis involves multiple steps including oxidation, amidation, reduction, and Hofmann alkylation (Li Zhi-yu, 2012).
Scale-Up Production for Multifunctional Compounds
- Production of Diamino Compounds: An efficient process has been developed for producing 4,5-diamino-2-(trifluoromethyl)benzonitrile starting from 4-amino-2-(trifluoromethyl)benzonitrile. This process is notable for its high yield and purity, making it suitable for large-scale production of multifunctional compounds (Li et al., 2009).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemical Analysis
Biochemical Properties
4-Amino-2-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazoles, which are potential candidates for the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . The compound interacts with various enzymes and proteins, including those involved in the synthesis of benzimidazoles. These interactions are crucial for the compound’s role in inhibiting cell growth and proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth of endothelial cells, which is essential for its potential use in cancer treatment . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of cell proliferation and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes involved in cell growth and proliferation . The compound’s ability to inhibit these enzymes leads to changes in gene expression and cellular function, ultimately resulting in the inhibition of cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal storage conditions but may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to healthy cells and tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of benzimidazoles . The compound interacts with enzymes and cofactors essential for these pathways, affecting metabolic flux and metabolite levels. These interactions are vital for the compound’s role in inhibiting cell growth and proliferation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, leading to the inhibition of cell growth and proliferation.
Properties
IUPAC Name |
4-amino-2-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDQDRGSKCUULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609783-06-4 | |
Record name | 4-amino-2-(trifluoromethoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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